2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid
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Overview
Description
2,2’-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid: is a complex organic compound with a molecular formula of C₃₀H₁₆N₂O₉ This compound is characterized by its unique structure, which includes multiple benzene rings and isoindole units connected through oxygen and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzaldehyde derivatives with phenylhydrazones, followed by diazo coupling and subsequent treatment with formaldehyde in the presence of perchloric acid . The reaction conditions often require controlled temperatures and the use of solvents such as dioxane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2,2’-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and as a component in certain polymers.
Mechanism of Action
The mechanism of action of 2,2’-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid involves its ability to form stable complexes with metal ions and interact with various molecular targets. The pathways involved include coordination with metal centers and interactions with biological macromolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
- 2,2’-[Oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid
Uniqueness
2,2’-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid is unique due to its specific arrangement of benzene rings and isoindole units, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in multiple research fields.
Properties
Molecular Formula |
C44H26N4O11 |
---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
2-[[2-[4-[4-[5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C44H26N4O11/c49-37(45-35-7-3-1-5-31(35)43(55)56)23-9-19-29-33(21-23)41(53)47(39(29)51)25-11-15-27(16-12-25)59-28-17-13-26(14-18-28)48-40(52)30-20-10-24(22-34(30)42(48)54)38(50)46-36-8-4-2-6-32(36)44(57)58/h1-22H,(H,45,49)(H,46,50)(H,55,56)(H,57,58) |
InChI Key |
KLEDRCUSMWPOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=C8C(=O)O |
Origin of Product |
United States |
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